molecular formula C27H24N2O4 B7705679 3,4-DIMETHOXY-N'-[(E)-{4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE

3,4-DIMETHOXY-N'-[(E)-{4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE

Cat. No.: B7705679
M. Wt: 440.5 g/mol
InChI Key: CQZDJNFVLRLBAM-OGLMXYFKSA-N
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Description

3,4-DIMETHOXY-N’-[(E)-{4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzohydrazide core with methoxy and naphthylmethoxy substituents, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N’-[(E)-{4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3,4-dimethoxybenzohydrazide with an aldehyde or ketone containing the naphthylmethoxy group. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N’-[(E)-{4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

3,4-DIMETHOXY-N’-[(E)-{4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N’-[(E)-{4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with methoxy groups at the 3 and 4 positions.

    3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of various organic compounds.

    3,4-Dimethoxycinnamic acid: Used in the synthesis of other aromatic compounds.

Uniqueness

3,4-DIMETHOXY-N’-[(E)-{4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,4-dimethoxy-N-[(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-31-25-14-11-23(16-26(25)32-2)27(30)29-28-17-19-8-12-24(13-9-19)33-18-20-7-10-21-5-3-4-6-22(21)15-20/h3-17H,18H2,1-2H3,(H,29,30)/b28-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZDJNFVLRLBAM-OGLMXYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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